molecular formula C9H9FO3 B3015177 3-(4-Fluorophenyl)-3-hydroxypropanoic acid CAS No. 40620-62-0

3-(4-Fluorophenyl)-3-hydroxypropanoic acid

Cat. No. B3015177
CAS RN: 40620-62-0
M. Wt: 184.166
InChI Key: QLEUDHYLOHWMLQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxypropanoic acid, also known as FPH, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various medical conditions.

Scientific Research Applications

Bioplastic Production and Biochemical Applications

3-Hydroxypropanoic acid (3-HP), which is structurally related to 3-(4-Fluorophenyl)-3-hydroxypropanoic acid, serves as a valuable platform chemical with global market demand. It can be produced from various renewable resources and is used as a precursor in the industrial production of numerous chemicals, such as acrylic acid and its derivatives. In its polymerized form, 3-HP finds application in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods of 3-HP, involving new approaches for introducing heterologous pathways, gene expression control, enzyme engineering, carbon flux redirection based on genome-scale metabolic models, and optimized fermentation conditions. Despite extensive exploration, the current production processes of 3-HP have yet to reach levels suitable for industrial exploitation (Jers et al., 2019).

Potential in Organic Synthesis and High-Performance Polymers

3-Hydroxypropionic acid (3-HP) is considered a potential building block for organic synthesis or high-performance polymers. However, despite many efforts, no large-scale process is available for its production. The article by Pina et al. (2011) highlights recent advances in eco-sustainable processes leading to 3-hydroxypropanoic acid, particularly emphasizing the potential of catalytic chemical methods (Pina, Falletta, & Rossi, 2011).

Enzyme-Catalyzed Synthesis Applications

The enzyme-catalyzed synthesis of various 3-heteroaryl-3-hydroxypropanoic acids and their derivatives, starting from racemic substrates, has been developed for efficient synthesis of highly enantiomerically enriched acids. This research opens avenues for applications in enantioselective synthesis and pharmaceutical preparations (Brem et al., 2009).

Applications in Chemo-Enzymatic Routes

A chemo-enzymatic route for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor of antidepressant drugs, demonstrates the practical application of biocatalysts like Porcine pancreas lipase (PPL) in preparing chiral β-hydroxy acid. This approach is significant for the pharmaceutical industry, offering a practical method for preparing optically pure compounds (Zhao et al., 2014).

properties

IUPAC Name

3-(4-fluorophenyl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEUDHYLOHWMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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